molecular formula C10H9ClN2S B13977368 2-Chloro-5-(2-methyl-1,3-thiazol-4-yl)aniline

2-Chloro-5-(2-methyl-1,3-thiazol-4-yl)aniline

Cat. No.: B13977368
M. Wt: 224.71 g/mol
InChI Key: RPPMSNFOMAZAKG-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-methyl-1,3-thiazol-4-yl)aniline is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules

Preparation Methods

The synthesis of 2-Chloro-5-(2-methyl-1,3-thiazol-4-yl)aniline typically involves the reaction of 2-chloroaniline with 2-methyl-1,3-thiazole-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the thiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Chloro-5-(2-methyl-1,3-thiazol-4-yl)aniline undergoes various chemical reactions, including:

Scientific Research Applications

2-Chloro-5-(2-methyl-1,3-thiazol-4-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-methyl-1,3-thiazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

2-Chloro-5-(2-methyl-1,3-thiazol-4-yl)aniline can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazole derivatives.

Properties

Molecular Formula

C10H9ClN2S

Molecular Weight

224.71 g/mol

IUPAC Name

2-chloro-5-(2-methyl-1,3-thiazol-4-yl)aniline

InChI

InChI=1S/C10H9ClN2S/c1-6-13-10(5-14-6)7-2-3-8(11)9(12)4-7/h2-5H,12H2,1H3

InChI Key

RPPMSNFOMAZAKG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=CC(=C(C=C2)Cl)N

Origin of Product

United States

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